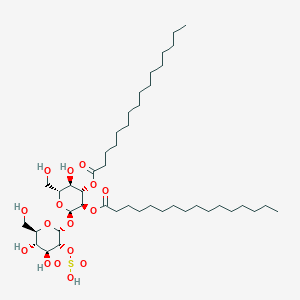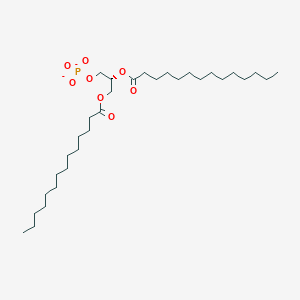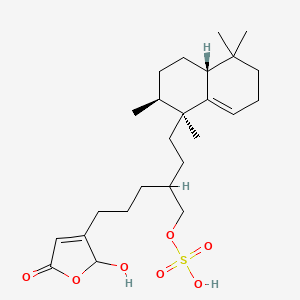
5-(3-Hydroxybutan-2-yl)isolongifol-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-hydroxybutan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on compounds similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene has primarily focused on chemical synthesis and structural analysis. For example, studies have shown the synthesis of various derivatives and analogues through reactions involving hydroxybutanone derivatives. These reactions are essential in creating new compounds with potential applications in medicinal chemistry and material science (Quadrelli et al., 2013); (Ramazani et al., 2011).
Bioactive Compound Discovery
Studies on marine fungi have led to the discovery of new compounds, including those structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. Such research is critical in the search for new bioactive compounds that can be used in drug development and other biotechnological applications (Sun et al., 2009).
Reaction Mechanisms and Kinetics
There has been significant interest in understanding the reaction mechanisms and kinetics of compounds structurally similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. This includes studies on decomposition, isomerization, and the effects of different conditions on these processes, which are vital for developing efficient synthetic methods in organic chemistry (Awan et al., 2010).
Pharmacological Research
In the context of pharmacological research, derivatives of hydroxybutanone, a component structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, have been studied. These studies focus on understanding their potential as therapeutic agents, especially in targeting specific biological pathways or diseases (Ghosh et al., 2018).
Environmental and Biological Chemistry
Investigations into the photochemical behavior of hydroxyalkanones, which share functional groups with 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, contribute to our understanding of their behavior in environmental settings and their interactions with biological systems (Encinas et al., 1985).
Propriétés
Nom du produit |
5-(3-Hydroxybutan-2-yl)isolongifol-5-ene |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
3-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]butan-2-ol |
InChI |
InChI=1S/C19H32O/c1-12(13(2)20)15-8-9-17(3,4)19-10-7-14(11-19)18(5,6)16(15)19/h12-14,20H,7-11H2,1-6H3/t12?,13?,14-,19-/m0/s1 |
Clé InChI |
FUGCDICKIUVODR-LQEHGROVSA-N |
SMILES isomérique |
CC(C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C)C(C)O |
SMILES canonique |
CC(C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C)C(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)



![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)





